REACTION_SMILES
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[CH2:17]([Al+:18][CH2:19][CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25].[CH3:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][c:7](-[c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:8][cH:9]1.[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[ClH:32].[H-:16].[OH2:40]>>[CH3:1][c:2]1[c:3]([CH:4]=[O:28])[cH:6][c:7](-[c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:8][cH:9]1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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Cc1ccc(-c2ccccc2)cc1C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1ccc(-c2ccccc2)cc1C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(-c2ccccc2)cc1C=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |